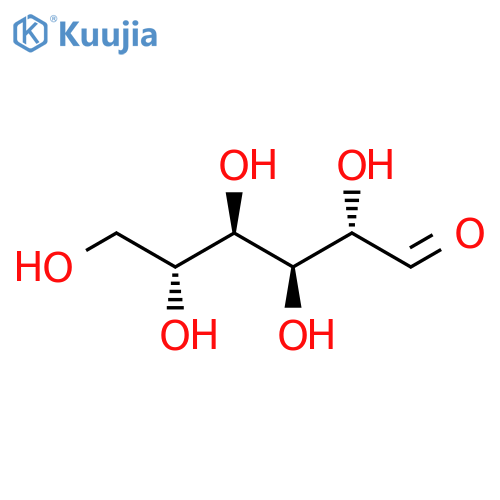Cas no 3458-28-4 (D(+)-Mannose)
D(+)-マンノースは、天然に存在する単糖の一種で、化学式C6H12O6で表される。グルコースの2位エピマーであり、植物や微生物の細胞壁成分として広く分布している。高い水溶性と安定性を有し、生化学的研究や医薬品中間体としての応用が可能。特に、糖鎖工学や細胞表面糖鎖の解析において重要な役割を果たす。結晶性が高く、純度99%以上の製品は再現性の高い実験結果を得るために不可欠。微生物発酵法または化学合成法で製造され、光学純度の保持が品質管理の鍵となる。

D(+)-Mannose structure
商品名:D(+)-Mannose
D(+)-Mannose 化学的及び物理的性質
名前と識別子
-
- (2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
- CARUBINOSE
- D-MANNOPYRANOSE
- D-(+)-MANNOSE
- D-MANNOSE
- D-MAN
- MANNOSE, D-(+)-
- SEMINOSE
- d-mannos
- D(+)-Mannose
- MANNOSE, D-(+)-(RG)
- MANNOSE, D-(+)-(RG) PrintBack
- Carubinose
- Mannose
- Mannose, d-
- DL-allo-2,3,4,5,6-Pentahydroxy-hexanal
- d-[1,2,3-13C3]Mannose
- d-[1-12C]Mannose (13C depleted at C1)
- d-[1-13C:1-2H]Mannose
- d-[1-18O]Mannose
- d-[2,3,4,5,6-13C5]Mannose
- d-[3,4-13C2]Mannose
- d-[UL-12C6]Mannose (13C depleted)
- aldehydo-D-manno-hexose
- MANNOSE [VANDF]
- PHA4727WTP
- F10857
- A822295
- CERC-802
- CHEBI:37675
- demannose [INN]
- D-Mannose-14C
- AKOS006272280
- DS-2731
- J-630001
- DB12907
- SCHEMBL14865
- 30142-85-9
- D-?Mannose
- GZCGUPFRVQAUEE-KVTDHHQDSA-N
- aldehydo-D-mannose
- NS00083739
- Demannose
- DEMANNOSE [USAN]
- D-MANNOSE [MI]
- MANNOSE, D- [II]
- glycoprotein-phospho-D-mannose
- D-MANNOSE [WHO-DD]
- Q27117223
- 31103-86-3
- Mannopyranose, D-
- QSPL 159
- Ketodeoxynonulonsonic Acid
- HY-N0379
- MANNOSE [INCI]
- CS-0008921
- CHEMBL1232295
- 3458-28-4
- DB-297727
-
- MDL: MFCD00064122
- インチ: 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1
- InChIKey: GZCGUPFRVQAUEE-KVTDHHQDSA-N
- ほほえんだ: O=C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
- BRN: 1564373
計算された属性
- せいみつぶんしりょう: 180.06336
- どういたいしつりょう: 180.063388
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 110
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.539(lit.)
- ゆうかいてん: 133-140 °C (lit.)
- ふってん: 410.8℃ at 760 mmHg
- フラッシュポイント: 202.2℃
- 屈折率: 1.5730 (estimate)
- ようかいど: H2O: 50 mg/mL
- すいようせい: 2480 g/L (17 ºC)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 118.22
- LogP: -3.37880
- マーカー: 5747
- ひせんこうど: 14 º (589nm, c=10, H2O)
- かんど: Hygroscopic
- 酸性度係数(pKa): 12.08(at 25℃)
- ようかいせい: 可溶性
- じょうきあつ: 0.0±2.2 mmHg at 25°C
D(+)-Mannose セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
- 福カードFコード:3
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
-
危険物標識:

- TSCA:Yes
- セキュリティ用語:S24/25
- ちょぞうじょうけん:4°C, stored under nitrogen
D(+)-Mannose 税関データ
- 税関コード:29400010
D(+)-Mannose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | DRE-C14752300-250mg |
D-Mannose |
3458-28-4 | 250mg |
¥ 347 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013205-100g |
D(+)-Mannose |
3458-28-4 | 99% | 100g |
¥102 | 2023-09-09 | |
| Omicron Biochemicals | MAN-010-0.25g |
D-[5-13C]mannose |
3458-28-4 | 0.25g |
$785 | 2024-07-19 | ||
| Omicron Biochemicals | MAN-018-1.0g |
D-[1,2-13C2]mannose |
3458-28-4 | 1.0g |
$875 | 2024-07-19 | ||
| Omicron Biochemicals | MAN-026-1.0g |
D-[5-2H]mannose |
3458-28-4 | 1.0g |
$2010 | 2024-07-19 | ||
| Omicron Biochemicals | MAN-051-1.0g |
D-[1-13C;2-2H]mannose |
3458-28-4 | 1.0g |
$2405 | 2024-07-19 | ||
| Omicron Biochemicals | MAN-039-0.10g |
D-[2,3,4,5,6-13C5]mannose |
3458-28-4 | 0.10g |
$1260 | 2024-07-19 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4812-100 mg |
D-Mannose |
3458-28-4 | 99.21% | 100MG |
¥442.00 | 2022-04-26 | |
| Omicron Biochemicals | MAN-019-1.0g |
D-[1,6-13C2]mannose |
3458-28-4 | 1.0g |
$1940 | 2024-07-19 | ||
| Omicron Biochemicals | MAN-035-0.25g |
D-[1,2,3-13C3]mannose |
3458-28-4 | 0.25g |
$765 | 2024-07-19 |
D(+)-Mannose サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:3458-28-4)D(+)-Mannose
注文番号:A822295
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 16:09
価格 ($):193.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:3458-28-4)D-Mannose
注文番号:LE18825
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:20
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:3458-28-4)D-甘露糖
注文番号:LE26895755
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:00
価格 ($):discuss personally
D(+)-Mannose 関連文献
-
1. 635. The mannans of ivory nut (Phytelephas macrocarpa). Part I. The methylation of mannan A and mannan BG. O. Aspinall,E. L. Hirst,E. G. V. Percival,I. R. Williamson J. Chem. Soc. 1953 3184
-
2. 436. Selective esterification of equatorial hydroxyl groups in the synthesis of some methyl ethers of D-mannoseG. O. Aspinall,G. Zweifel J. Chem. Soc. 1957 2271
-
Yanjun Liu,Ziwei Li,Yongjiang Xu,Yuanfa Liu,Changhu Xue Food Funct. 2022 13 11467
-
Meina Liu,Xingyou Wang,Dengyun Miao,Caiyun Wang,Wei Deng Polym. Chem. 2020 11 3054
-
T. Flannelly,M. Lopes,L. Kupiainen,S. Dooley,J. J. Leahy RSC Adv. 2016 6 5797
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3458-28-4)D-Mannose

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:3458-28-4)D-Mannose

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








